Bouvardin
Description
Overview of Bouvardin as a Natural Product in Academic Inquiry
This compound is classified as a bicyclic hexapeptide, a type of peptide characterized by a cyclic structure formed by six amino acid residues, with an additional ring closure. wikipedia.org This structural complexity contributes to its unique properties and has made it a target for synthetic chemists. Academic research has focused on isolating this compound from its natural sources, elucidating its precise chemical structure, and investigating its biological activities at a molecular level. acs.orgacs.org
Studies have shown that this compound is a potent inhibitor of protein synthesis in eukaryotic cells. wikipedia.orgnih.govontosight.ai This inhibition occurs through a specific interaction with the 80S ribosome, the protein synthesis machinery in eukaryotes. wikipedia.orgnih.govplos.org Research indicates that this compound interferes with the translation elongation step by preventing the dissociation of elongation factor 2 (EF2) from the ribosome. nih.govresearchgate.netaacrjournals.org This mechanism is distinct from that of other translation inhibitors, making this compound a valuable tool for studying ribosomal function and translation processes. nih.govresearchgate.net
The interest in this compound in academic settings is also driven by its potential as a lead compound for drug discovery. Its ability to inhibit protein synthesis has led to investigations into its potential against diseases characterized by uncontrolled cell proliferation, such as cancer. ontosight.airesearchgate.netgoogle.com Academic laboratories are exploring this compound and its derivatives to understand the structure-activity relationships and develop analogs with improved efficacy and specificity. ontosight.aigoogle.com
Historical Context of this compound Discovery and Initial Investigations
This compound was first isolated in 1977 from the roots of the Mexican plant Bouvardia ternifolia, commonly known as the firecracker bush, which belongs to the Rubiaceae family. acs.orgplos.orgchimia.ch This discovery was a significant event in natural product chemistry, highlighting the potential of traditional medicinal plants as sources of novel bioactive compounds. researchgate.netchimia.ch
Initial investigations into this compound focused on characterizing its chemical structure and evaluating its biological activities. Researchers determined that this compound is a cyclohexapeptide and elucidated its complex bicyclic structure. wikipedia.orgacs.org Early studies revealed its cytotoxic properties, particularly its ability to inhibit the growth of certain cancer cells. acs.orgplos.org This early evidence of antitumor activity spurred further research into its mechanism of action.
The discovery of this compound also led to the identification of related compounds, such as deoxythis compound (B1200550), also isolated from Bouvardia ternifolia. acs.orgplos.orgchimia.ch These related cyclopeptides, collectively sometimes referred to as Rubiaceae-type cyclopeptides (RAs), share structural similarities and have also been investigated for their biological activities. plos.orgchimia.ch
The historical context of this compound research is intertwined with the broader effort to discover and develop natural products with therapeutic potential. uit.nochimia.ch The initial investigations laid the groundwork for subsequent detailed studies into its molecular targets and potential applications, establishing this compound as a key natural product in academic research on protein synthesis inhibitors and potential anticancer agents. nih.govontosight.airesearchgate.netgoogle.com
Structure
2D Structure
Properties
CAS No. |
64755-14-2 |
|---|---|
Molecular Formula |
C40H48N6O10 |
Molecular Weight |
772.8 g/mol |
IUPAC Name |
(1S,4R,7S,10S,13S,16S,17S)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C40H48N6O10/c1-21-35(49)42-22(2)38(52)44(4)29(18-24-8-13-27(55-7)14-9-24)37(51)43-23(3)39(53)46(6)33-34(48)26-11-15-28(16-12-26)56-32-20-25(10-17-31(32)47)19-30(36(50)41-21)45(5)40(33)54/h8-17,20-23,29-30,33-34,47-48H,18-19H2,1-7H3,(H,41,50)(H,42,49)(H,43,51)/t21-,22+,23+,29+,30+,33+,34+/m1/s1 |
InChI Key |
TWOWSRSKGJSZHZ-YXJYTWHVSA-N |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2[C@H](C3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)OC)C)C |
Synonyms |
ouvardin NSC 259,968 NSC-259968 |
Origin of Product |
United States |
Natural Origin and Isolation Studies
Botanical Sources and Phytochemical Investigations of Bouvardin
This compound is a naturally occurring compound found in specific plant species, primarily within the Rubiaceae family. Phytochemical investigations of these plants have led to the isolation and characterization of this compound and related cyclic peptides.
Isolation from Bouvardia ternifolia
Bouvardia ternifolia (Cav.) Schltdl., a shrub belonging to the Rubiaceae family, is recognized as a significant source of this compound. This plant is distributed in Mexico and the United States and has a history of use in traditional Mexican medicine. mdpi.com Phytochemical studies on B. ternifolia have consistently revealed the presence of this compound, along with related cyclic hexapeptides such as deoxythis compound (B1200550) and 6-O-methylthis compound, in various parts of the plant, including the leaves, stems, flowers, and roots. mdpi.comnih.govnih.govresearchgate.net
Early methods for isolating this compound and deoxythis compound from Bouvardia ternifolia tissue involved a serial solvent extraction process using methanol, acetonitrile, and dichloromethane. google.com This was followed by the formation of a crude, isopropyl ether-insoluble precipitate from which the compounds were isolated and separated using chromatographic techniques. google.com More recent phytochemical analyses of B. ternifolia root extracts have also identified this compound among other compounds, including terpenes and phenolic compounds. mdpi.comresearchgate.net
Isolation from Rubia cordifolia (RA-Series Peptides)
Rubia cordifolia L., commonly known as "Indian Madder," is another plant source from which cyclic hexapeptides related to this compound have been isolated. phcogrev.comfrontiersin.org These peptides are often referred to as RA-series peptides. Investigations into Rubia species, including R. cordifolia and R. akane, led to the isolation of these cyclic peptides, which were subsequently named RAs. mdpi.com
A significant number of RA-series bicyclic hexapeptides have been identified from the roots of Rubia cordifolia. phcogrev.comfrontiersin.orgcolab.ws These include compounds like RA-XVIII, a hydroxylated derivative of RA-VII, and RA-XVII, which was determined to be [2-aminobutyric acid-1] deoxythis compound through spectral studies and synthetic approaches. phcogrev.com Approximately twenty-four cyclic hexapeptides have been identified from R. cordifolia roots and assigned names from RA-I to RA-XXIV. mdpi.com These Rubiaceae cyclopeptides typically contain an 18-membered ring and a 14-membered ring system, composed of amino acids such as α-D-alanine, α-L-alanine, N-methyl-α-L-tyrosines, and another proteinogenic α-L-amino acid. mdpi.com Some of the most abundant RA compounds in R. cordifolia are RA-V (deoxythis compound) and RA-VII. frontiersin.org
Biosynthetic Pathways and Precursor Peptide Analysis
The biosynthesis of complex cyclic peptides like this compound involves intricate biological processes, increasingly understood to involve ribosomal synthesis and post-translational modifications.
Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs)
This compound and other related cyclic plant peptides are understood to be biosynthesized as ribosomally synthesized and post-translationally modified peptides (RiPPs). colab.wsrsc.orgresearchgate.net Unlike peptides synthesized by nonribosomal peptide synthetases (NRPS), RiPPs are derived from genetically encoded precursor peptides that undergo various modifications after ribosomal synthesis. rsc.orguq.edu.au This process involves the ribosomal generation of a precursor peptide, followed by post-translational modification (PTM) and proteolytic cleavage to yield the mature RiPP natural product. rsc.org While the exact biosynthetic pathway for this compound was historically less characterized, recent research supports its origin from a ribosomal pathway. researchgate.netumich.edu
Role of Plant-Specific Domains in this compound Biosynthesis (e.g., BURP domains)
Recent discoveries highlight the role of plant-specific domains, particularly BURP (BNM2, USP, RD22, and PG1beta) domains, in the biosynthesis of certain cyclic plant peptides, including those with side-chain macrocyclizations similar to this compound. colab.wsrsc.orgumich.edu BURP-domain-containing proteins have been characterized as copper-dependent autocatalytic peptide cyclases involved in the formation of macrocyclic crosslinks between tyrosine or tryptophan side chains and other parts of the peptide. colab.wsrsc.org While the specific BURP domains directly involved in this compound biosynthesis are still an area of research, the identification of BURP-domain-derived RiPPs, termed burpitides, provides a framework for understanding the cyclization mechanisms of peptides like this compound. rsc.org These BURP-domain cyclases are considered scaffold-generating enzymes in plant specialized metabolism. colab.wsumich.edu
Endophytic Microbial Contributions to this compound Metabolite Production
The production of secondary metabolites in plants, including therapeutic compounds like this compound, can be influenced by the interaction between the host plant and associated microorganisms, particularly endophytes. patsnap.comnih.gov Endophytic bacteria and fungi reside within the intracellular spaces of higher plants and can contribute to the production of various metabolites. nih.govmicrobiologyjournal.org Studies on the bacterial and fungal microbiota of Bouvardia ternifolia have characterized the endophytic communities present in different plant tissues, including flowers, leaves, stems, roots, and the rhizosphere. patsnap.comnih.gov High-throughput DNA sequencing has revealed the diversity and composition of these microbial communities. patsnap.comnih.gov While the direct contribution of specific endophytes to this compound biosynthesis is an ongoing area of investigation, the presence of these microbial communities suggests a potential role in the metabolic processes of the plant, which could include influencing the production of compounds like this compound. patsnap.comnih.gov Predictive metagenome analysis for bacteria in B. ternifolia has shown a significant abundance of pathways potentially involved in secondary metabolite production. patsnap.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 73624 utoronto.carna-society.org |
| Deoxythis compound | |
| RA-V | |
| RA-VII | |
| RA-XVIII | |
| RA-XVII | |
| RA-XXV | |
| RA-XXVI | |
| 6-O-methylthis compound |
Data Table: Selected RA-Series Peptides Isolated from Rubia cordifolia
| Peptide Name | Source | Notes |
| RA-XVIII | Rubia cordifolia | Hydroxylated derivative of RA-VII. phcogrev.com |
| RA-XVII | Rubia cordifolia | [2-aminobutyric acid-1] deoxythis compound. phcogrev.com |
| RA-XXV | Rubia cordifolia | Bicyclic hexapeptide. colab.wsnih.gov |
| RA-XXVI | Rubia cordifolia | Bicyclic hexapeptide. colab.wsnih.gov |
| RA-V | Rubia cordifolia | Also known as deoxythis compound. frontiersin.orgmdpi.comresearchgate.net |
| RA-VII | Rubia cordifolia | Bicyclic hexapeptide. phcogrev.comfrontiersin.orgmdpi.com |
Chemical Synthesis and Analog Development
Total Synthesis Strategies for Bouvardin and Deoxythis compound (B1200550)
The total synthesis of this compound and deoxythis compound, a related analog lacking a hydroxyl group, has been a significant challenge in organic chemistry. Early studies focused on the synthesis of key partial structures and cyclic hexapeptide cyclization studies. acs.org A total synthesis of deoxythis compound and RA-VII, another related cyclic hexapeptide, was achieved through macrocyclization utilizing an intramolecular Ullmann reaction. acs.org A total synthesis of this compound, O-methylthis compound, and O-methyl-N9-desmethylthis compound has also been reported. google.comgoogleapis.com These synthetic endeavors have provided access to these complex molecules and laid the groundwork for the preparation of various analogs.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of this compound analogs and derivatives have been driven by the desire to explore the structural features essential for their biological activity and to potentially improve their pharmacological properties. acs.orgnih.govresearchgate.netunibo.itresearchgate.netontosight.ainih.gov This has involved modifications to the cycloisodityrosine subunit and other parts of the peptide structure.
The cycloisodityrosine subunit, a 14-membered diaryl ether-linked cyclic dipeptide, is a crucial component of this compound and related peptides. grantome.comdntb.gov.ua Efficient methods for the synthesis of cycloisodityrosines from commercially available L-tyrosine derivatives have been developed. dntb.gov.ua Approaches to preparing this unusual diaryl ether linkage, which is considered essential for antitumor activity, have been central to the synthesis of this compound and deoxythis compound. grantome.com The synthesis of cycloisodityrosine subunit analogs of deoxythis compound and RA-VII has been detailed as part of investigations into the natural product pharmacophore. nih.gov An alternative synthesis of the cycloisodityrosine subunit of deoxythis compound and related agents has also been reported, which led to a reassignment of the stereochemistry of prior intermediates. acs.orgacs.org
Modifications to the this compound structure have included alterations to specific amino acid residues and the introduction of various functional groups. The incorporation of N-methyl-L-tyrosine residues is a modification found in some this compound derivatives and can influence biological activity, stability, and pharmacokinetic properties. ontosight.aithieme-connect.de The synthesis of this compound derivatives such as 5-(N-methyl-L-tyrosine)-, acetate (B1210297) (ester) highlights the role of medicinal chemistry in optimizing lead compounds. ontosight.ainih.gov Halogenation, such as fluorination at specific positions, has also been explored in the synthesis of RA-VII analogues to study its impact on cytotoxicity. dntb.gov.ua
Synthesis of Cycloisodityrosine Subunit Analogs
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-Activity Relationship (SAR) studies are critical for understanding how structural modifications to this compound analogs affect their biological potency and mechanism of action. acs.orgnih.govresearchgate.netthieme-connect.com
Studies have investigated the correlation between structural modifications and the cytotoxic activity of this compound and its analogs. nih.gov For instance, the synthesis and in vitro cytotoxic evaluation of cycloisodityrosine subunit analogs of deoxythis compound and RA-VII have provided insights into the natural product pharmacophore. nih.gov These studies suggest that the 18-membered ring tetrapeptide portion of the molecule may not enhance the cytotoxic activity of the cycloisodityrosine subunit simply by altering or constraining its conformation. nih.gov Simple derivatization of the cycloisodityrosine may not provide the same potentiation of activity observed in the parent compounds. nih.gov
Interactive Table 1: Cytotoxicity of RA-VII and Fluorinated Analogs
| Compound | MCF-7 Cells (IC₅₀) | HL-60 Cells (IC₅₀) | HCT-116 Cells (IC₅₀) |
| RA-VII | - | 1.0x | 1.0x |
| Analogue with β-oriented fluorine at Tyr-5 ε | Equiponent to RA-VII | 2.1x lower | 1.4x lower |
| Analogue with α-oriented fluorine at Tyr-5 ε | 7.7x lower | 6.0x lower | 14x lower |
Note: Data is relative to RA-VII cytotoxicity, where 'x' indicates the fold difference in IC₅₀. dntb.gov.ua
Conformational analysis is the study of the geometries and associated energies of molecules that can change through alterations in torsion angles. drugdesign.org This analysis is used in drug design to predict the biological properties of candidate structures. drugdesign.org Pharmacophore elucidation involves identifying the essential features of a molecule responsible for its biological activity. drugdesign.orgulb.ac.be Studies on this compound and its analogs have involved investigating their conformation and identifying the pharmacophore. acs.orgthieme-connect.com The design and total synthesis of a conformational analog of this compound/deoxythis compound with a rigid peptide bond mimic was undertaken to potentially induce an active conformation comparable to that found in the conformationally rigid natural products. researchgate.netthieme-connect.com The identification of the pharmacophore of RA-VII and deoxythis compound and the reassignment of subunit functional roles have been reported. googleapis.com
Interactive Table 2: Key Structural Features and Their Potential Impact on Activity
| Structural Feature | Potential Impact on Biological Activity |
| Cycloisodityrosine Subunit | Essential component, diaryl ether linkage considered crucial for antitumor activity. grantome.com |
| 18-membered Ring | May not potentiate cycloisodityrosine activity solely by conformational changes. nih.gov |
| N-methylation | Can influence biological activity, stability, and pharmacokinetic properties. ontosight.aithieme-connect.de |
| Halogenation (e.g., Fluorine) | Can affect cytotoxic activity depending on position and stereochemistry. dntb.gov.ua |
| Conformational Rigidity | May be linked to the active conformation required for interaction with cellular targets. nih.govresearchgate.netthieme-connect.com |
Molecular and Cellular Mechanisms of Action
Inhibition of Protein Synthesis and Translation Elongation
Bouvardin exerts its cellular effects largely through the inhibition of protein synthesis, a critical process for cell growth and division. This inhibition specifically targets the machinery responsible for translation elongation in eukaryotic cells.
Interaction with Eukaryotic Ribosomes (80S Subunit)
A primary mechanism by which this compound inhibits protein synthesis involves its interaction with eukaryotic ribosomes, specifically the 80S subunit. citeab.comguidetopharmacology.orggithub.iowikipedia.orgnih.gov This interaction disrupts the normal function of the ribosome, impeding its ability to translate mRNA into proteins. The 80S ribosome is the site where peptide bonds are formed and the polypeptide chain is elongated during protein synthesis in eukaryotes. This compound's binding to this crucial cellular component underlies its potent inhibitory effect on protein production.
Modulation of Elongation Factor 2 (eEF2) Dynamics and Dissociation
This compound's impact on translation elongation also involves the modulation of eukaryotic elongation factor 2 (eEF2). guidetopharmacology.orggithub.iowikipedia.orgnih.govnih.gov eEF2 is a key protein responsible for the translocation of the ribosome along the mRNA during the elongation phase of protein synthesis. By interfering with eEF2 dynamics or promoting its dissociation from the ribosome, this compound effectively stalls the elongation process. This disruption prevents the ribosome from moving to the next codon, thereby halting the synthesis of the growing polypeptide chain.
Differential Effects on Eukaryotic vs. Bacterial Protein Synthesis
Research indicates that this compound exhibits differential effects on protein synthesis in eukaryotic cells compared to bacterial cells. github.iowikipedia.org This differential activity is significant as it suggests a degree of selectivity in this compound's mechanism, primarily targeting the eukaryotic translation machinery. While eukaryotic ribosomes are 80S, bacterial ribosomes are 70S and have structural and compositional differences. These differences likely contribute to this compound's preferential inhibition of protein synthesis in eukaryotic systems.
Cellular Cycle Perturbations
Beyond its direct effects on protein synthesis, this compound is also known to induce perturbations in the cellular cycle. These disruptions can lead to cell cycle arrest, preventing uncontrolled cell proliferation.
Induction of Cell Cycle Arrest (e.g., G0/G1, G2/M Phases)
This compound has been shown to induce cell cycle arrest in various phases, including G0/G1 and G2/M. utoronto.cainvivochem.cnjstatsoft.orgguidetopharmacology.org Cell cycle arrest is a critical mechanism by which cells can halt their division in response to damage or inhibitory signals. By triggering arrest in these phases, this compound can prevent cancer cells, which often have dysregulated cell cycles, from dividing and proliferating. The specific phase of arrest can depend on the cell type and the concentration of this compound.
Regulatory Protein Expression Modulation (e.g., Cyclins, CDKs, CDK Inhibitors like p21, p27)
The induction of cell cycle arrest by this compound is often mediated through the modulation of the expression of key regulatory proteins involved in cell cycle control. github.ioinvivochem.cnjstatsoft.orgguidetopharmacology.org These include cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors such as p21 and p27. nih.govinvivochem.cnnih.govidrblab.netumass.edu Cyclins and CDKs form complexes that drive the progression through different phases of the cell cycle, while CDK inhibitors like p21 and p27 can halt this progression by inhibiting CDK activity. nih.govidrblab.net this compound's influence on the expression levels or activity of these proteins contributes to its ability to induce cell cycle arrest and inhibit cell proliferation. nih.gov
Table 1: Key Cellular Targets and Effects of this compound
| Cellular Process | Target/Mechanism | Effect | Supporting Evidence |
| Protein Synthesis Inhibition | Interaction with 80S Ribosomes | Impaired translation | citeab.comguidetopharmacology.orggithub.iowikipedia.orgnih.gov |
| Translation Elongation Inhibition | Modulation of eEF2 Dynamics/Dissociation | Stalled ribosome translocation | guidetopharmacology.orggithub.iowikipedia.orgnih.govnih.gov |
| Cell Cycle Perturbation | Induction of Cell Cycle Arrest (G0/G1, G2/M) | Inhibition of cell proliferation | utoronto.cainvivochem.cnjstatsoft.orgguidetopharmacology.org |
| Cell Cycle Regulation | Modulation of Cyclins, CDKs, p21, p27 expression/activity | Disruption of cell cycle progression | github.ioinvivochem.cnjstatsoft.orgguidetopharmacology.org |
Induction of Programmed Cell Death Pathways
This compound and its derivatives, such as deoxythis compound (B1200550) glucoside (DBG) and deoxythis compound (DB), have been shown to induce programmed cell death, notably apoptosis, in various cancer cell lines. jmb.or.krnih.govnih.gov
Apoptosis Induction Mechanisms
Studies indicate that this compound derivatives induce apoptosis through several interconnected mechanisms. DBG treatment in colorectal cancer (CRC) cells leads to mitochondrial membrane depolarization, resulting in the release of cytochrome c into the cytoplasm and subsequent activation of caspases. jmb.or.krnih.govnih.gov Caspase activation is a key executioner step in the apoptotic pathway. Pretreatment with a broad-spectrum caspase inhibitor has been shown to prevent DBG-induced apoptosis, underscoring the critical role of caspases in this process. nih.gov Similarly, DB has been observed to dysregulate mitochondrial membrane potential, leading to cytochrome c release and caspase activation in CRC cells. nih.govresearchgate.net In non-small cell lung cancer (NSCLC) cells, DBG also induces apoptosis mediated by caspase activation. nih.govresearchgate.net Western blot analysis has revealed that DBG treatment can downregulate the anti-apoptotic protein Bcl-2 while increasing the levels of pro-apoptotic proteins like Bad and Bim in NSCLC cells. nih.gov
Reactive Oxygen Species (ROS) Generation and Signaling Pathway Activation (e.g., JNK, p38 MAPK)
A significant mechanism by which this compound derivatives induce apoptosis involves the generation of reactive oxygen species (ROS). Increased cellular ROS levels have been observed following treatment with DBG and DB in CRC cells. jmb.or.krnih.govnih.govresearchgate.net This elevation in ROS is not merely a consequence but an upstream signaling event in the induction of apoptosis. jmb.or.krnih.govnih.govnih.gov
The increase in ROS levels activates specific signaling pathways, notably the JNK and p38 MAPK pathways. jmb.or.krnih.govnih.govresearchgate.net Western blot analysis has demonstrated that DB and DBG treatment leads to the phosphorylation and activation of JNK and p38 MAPK in CRC cells. jmb.or.krnih.govnih.govresearchgate.net Inhibition of JNK and p38 MAPK using specific inhibitors has been shown to prevent DBG-induced apoptosis, highlighting the close involvement of these kinases in the cell death process. jmb.or.krnih.govnih.gov Pretreatment with the ROS scavenger N-acetyl cysteine (NAC) can reverse the phosphorylation of JNK and p38 MAPK induced by DBG, further supporting that ROS generation is upstream of their activation. jmb.or.krnih.gov
Table 1 summarizes the observed effects of this compound derivatives on ROS generation and MAPK pathway activation in CRC cells.
| Compound | Cell Line | Effect on ROS Generation | Effect on JNK Phosphorylation | Effect on p38 MAPK Phosphorylation | Apoptosis Induction Mediated By | Source |
| DBG | HCT116, HCT116-OxR | Increased | Increased | Increased | ROS-mediated JNK/p38 MAPK activation, Caspase activation | jmb.or.krnih.gov |
| DB | HCT116, HCT116-OxR | Increased | Increased | Increased | ROS-mediated JNK/p38 MAPK activation, Caspase activation | nih.govresearchgate.net |
Targeted Signaling Pathway Modulation
Beyond their impact on protein synthesis, this compound derivatives modulate specific signaling pathways critical for cell growth and survival.
Inhibition of Growth Factor Receptor Signaling (e.g., EGFR, MET)
Research indicates that deoxythis compound glucoside (DBG) can target and inhibit the activity of growth factor receptors such as Epidermal Growth Factor Receptor (EGFR) and MET. nih.govresearchgate.net Studies using in vitro kinase assays and western blotting have shown that DBG treatment significantly inhibits the activities and reduces the phosphorylation levels of EGFR and MET in NSCLC cells. nih.govresearchgate.netnih.gov Molecular docking studies suggest that DBG may interact with the ATP-binding pockets of these kinases, which could explain their inhibited activity. nih.govnih.gov This inhibition of EGFR and MET signaling contributes to the suppression of cancer cell growth. nih.govnih.gov
Downstream Signaling Pathway Modulation (e.g., AKT Pathway, PI3K signaling)
This compound derivatives also impact downstream signaling pathways, particularly the PI3K/AKT pathway. The PI3K/AKT pathway is a crucial survival pathway often activated downstream of growth factor receptors like EGFR and MET. nih.govgoogle.com Studies have demonstrated that DBG treatment inhibits the activity and reduces the phosphorylation levels of AKT in NSCLC cells. nih.govresearchgate.netnih.gov Similar to its effects on EGFR and MET, molecular docking analysis suggests that DBG may bind to the ATP-binding pocket of AKT. nih.govnih.gov
The PI3K/AKT pathway is intricately linked to the control of protein synthesis. google.com Inhibition of this pathway by compounds like DBG can indirectly interfere with translation. google.com Furthermore, deoxythis compound (RA-V), a close derivative of this compound, has been shown to inhibit the PI3K/AKT pathway, affecting cell survival and migration. mdpi.commdpi.com
Table 2 summarizes the observed effects of this compound derivatives on growth factor receptor and downstream signaling pathways.
| Compound | Cell Line | Target Receptors (Inhibition) | Downstream Pathways Modulated (Inhibition) | Source |
| DBG | NSCLC (HCC827) | EGFR, MET | AKT | nih.govresearchgate.netnih.gov |
| RA-V | Various | Not specified in sources | PI3K/AKT | mdpi.commdpi.com |
Preclinical Biological Activity Investigations
Antiproliferative and Cytotoxic Efficacy in In Vitro Cancer Models
The antiproliferative and cytotoxic effects of Bouvardin have been evaluated across a diverse range of human cancer cell lines to determine its direct impact on cancer cell growth and survival.
Screening Across Diverse Human Cancer Cell Lines (e.g., Glioma, Head and Neck Cancer, NSCLC, Colorectal Cancer, Breast Cancer, Leukemia, Melanoma)
This compound has been screened against panels of human cancer cell lines, demonstrating varying degrees of efficacy. Data from the NCI-60 human cancer cell line panel indicated that this compound inhibited the growth of these lines with an average IC50 of approximately 10 nM. nih.gov Glioma and melanoma cell lines have shown consistent sensitivity to this compound. nih.gov Studies have confirmed this compound's efficacy on glioma cells and extended these findings to head and neck cancer (HNC) cells, which are not part of the NCI-60 panel. nih.gov
In canine tumor cell lines, this compound demonstrated dose-dependent inhibition of proliferation, with notable differences in sensitivity observed between and within different cancer types. Melanoma and hematopoietic cell lines were found to be the most sensitive, while soft tissue sarcomas and carcinomas were generally more resistant. americanhumane.org The IC50 values in these canine lines ranged from less than 0.0625 µM to greater than 10 µM. americanhumane.org
This compound has also been shown to enhance the killing effect of X-rays in human cancer cells. biologists.combiologists.com Specifically, this compound synergizes with radiation in several human cancer cell lines. biologists.comnih.gov For instance, this compound increased the effect of radiation in reducing the clonogenicity of H157 cells. researchgate.net
Differential Sensitivity in Transformed versus Non-Transformed Cells
Investigations have explored the differential sensitivity of transformed (cancer) cells compared to non-transformed (normal) cells to this compound treatment. In contrast to its effects on cancer cell lines, the IC50 for this compound was higher in immortalized but non-transformed fibroblast cell lines. nih.gov For example, the IC50 in the human fibroblast line Detroit 551 was tenfold higher than the average IC50 observed in the NCI-60 panel. nih.gov Under conditions where this compound enhanced the effect of radiation on cancer cell lines like SNB-19 and Det562, it did not show the same enhancement effect on the non-transformed fibroblast cell line Detroit 551. nih.gov This suggests a degree of selective toxicity or enhanced activity in cancer cells.
Efficacy in In Vivo Preclinical Models
The preclinical evaluation of this compound has extended to in vivo models to assess its effects within a more complex biological system.
Murine Xenograft Models of Cancer
Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, have been utilized to evaluate the in vivo efficacy of this compound. This compound treatment enhanced the radiation-induced antitumor effects in HNC tumor xenografts in mice. nih.govresearchgate.netnih.govresearchgate.net In experiments using Det562 xenografts in mice, this compound alone showed partial inhibition of tumor growth. nih.gov The combination of this compound and radiation further decreased tumor volume compared to either treatment alone, with statistical significance observed at higher drug doses. nih.gov Similar results were observed in an independent xenograft experiment. nih.gov this compound has also been reported to enhance the effect of radiation in a xenograft model of human lung cancer. biologists.combiologists.comnih.gov Earlier studies also assessed this compound in murine xenograft models, where it demonstrated activity in some, but not all, tumor models tested. nih.gov
Drosophila melanogaster as a Model System for Efficacy Screening
Drosophila melanogaster has been employed as a model system for screening and identifying small molecules that enhance the effect of ionizing radiation in a multicellular in vivo context. biologists.combiologists.comnih.govresearchgate.netbiorxiv.orgaacrjournals.org this compound was identified as a protein synthesis inhibitor in a screen for small molecule enhancers of ionizing radiation in Drosophila melanogaster. nih.govresearchgate.netnih.govbiologists.comaacrjournals.org This screen identified compounds that reduced the survival of irradiated Drosophila larvae. researchgate.netbiorxiv.org this compound was found to increase the killing effect of X-rays in Drosophila larvae. biologists.combiologists.com More detailed analysis showed that this compound enhanced the effect of radiation in Drosophila mutant larvae. biologists.com
Combination Therapeutic Strategies
Preclinical studies have explored the potential of combining this compound with other therapeutic modalities, particularly radiation therapy, based on its identified mechanism as a translation inhibitor and its effects observed in initial screenings. This compound has been shown to enhance the effect of radiation in preclinical models of human cancer. researchgate.net The combination of this compound and radiation enhanced the induction of clonogenic death in HNC and glioma cells. nih.govresearchgate.netnih.gov this compound treatment enhanced the radiation-induced antitumor effects in HNC tumor xenografts in mice. nih.govresearchgate.netnih.govresearchgate.net These data suggest that inhibition of translation elongation, particularly in combination with radiation treatment, may be a promising treatment option for cancer. nih.govresearchgate.netnih.gov
Beyond radiation, there is also data suggesting this compound can increase the efficacy of taxol. biologists.combiologists.comnih.gov this compound showed synergy with taxol over a range of concentrations in certain cell lines. researchgate.net
A synthetic derivative of this compound, SVC112, has also been investigated for its potential in combination with radiation treatment, showing that it sensitized previously radiation-resistant cancer stem cells to radiation. cuanschutz.edudrugtargetreview.com
Compound Information
| Compound Name | PubChem CID |
| This compound | 11814706 |
Interactive Data Tables
While specific numerical data points (like IC50 values for a comprehensive panel of cell lines or precise tumor volume measurements across different treatment groups in xenograft models) were mentioned qualitatively or with limited examples in the search results, a detailed, comprehensive interactive data table covering all mentioned cell lines and experimental conditions with precise numerical values could not be fully constructed from the provided snippets. The text indicates that such data exists in the cited sources (e.g., NCI data, specific figures and tables within the papers). However, based on the available snippets, we can summarize some findings in a descriptive table format.
Table 1: Summary of In Vitro Antiproliferative Activity of this compound
| Cancer Type/Cell Line Type | Observed Sensitivity/Activity | Notes | Source |
| NCI-60 Human Cancer Lines | Inhibited growth | Average IC50 ~10 nM | nih.gov |
| Glioma Cell Lines | Consistent sensitivity | nih.gov | |
| Melanoma Cell Lines | Consistent sensitivity | nih.gov | |
| Head and Neck Cancer (HNC) | Efficacy confirmed | Not part of NCI-60 panel | nih.gov |
| Canine Tumor Cell Lines | Dose-dependent inhibition | Range of IC50 values; melanoma and hematopoietic lines most sensitive | americanhumane.org |
| Non-Transformed Fibroblasts | Lower sensitivity | IC50 higher than in cancer lines (e.g., Detroit 551) | nih.gov |
| Human Cancer Cells | Enhances effect of X-rays | Synergizes with radiation | biologists.combiologists.comnih.gov |
| H157 Cells | Increased effect of radiation | Reduced clonogenicity in clonogenic assays | researchgate.net |
Table 2: Summary of In Vivo Efficacy of this compound
| Model System | Cancer Type Tested | Observed Efficacy | Notes | Source |
| Murine Xenografts | HNC | Enhanced radiation-induced antitumor effects | Combination decreased tumor volume significantly | nih.govresearchgate.netnih.govresearchgate.net |
| Murine Xenografts | Human Lung Cancer | Enhanced effect of radiation | biologists.combiologists.comnih.gov | |
| Murine Xenografts | Various Tumor Models | Showed activity in some models | Activity defined by NCI criteria | nih.gov |
| Drosophila melanogaster | - | Enhanced killing effect of X-rays; reduced survival | Identified in a screen for enhancers of ionizing radiation | nih.govresearchgate.netnih.govbiologists.combiologists.comnih.govresearchgate.netbiorxiv.orgaacrjournals.org |
Advanced Research Methodologies and Translational Perspectives
High-Throughput Screening Approaches for Bouvardin and its Derivatives
High-throughput screening (HTS) has become a crucial tool in cancer research and drug discovery, enabling the rapid evaluation of large libraries of compounds for potential therapeutic activity. moleculardevices.comnih.gov This involves testing thousands to millions of compounds against specific biological targets or cellular phenotypes using automated systems, microplate formats, and advanced detection technologies. moleculardevices.comoncotarget.comevotec.com
This compound was identified as an enhancer of ionizing radiation effects in a screen utilizing Drosophila melanogaster. researchgate.netbiologists.com This in vivo screening platform in flies has emerged as a valuable system for modeling human cancers and identifying potential therapeutic agents due to the evolutionary conservation of key genes and signaling pathways. researchgate.netdntb.gov.ua The Drosophila screen involved assessing small molecules for their ability to increase the killing effect of radiation. biologists.com this compound was identified from screening through National Cancer Institute (NCI) small molecule libraries. biologists.com
Proprietary derivatives of this compound are also being developed and investigated for clinical use. researchgate.net HTS approaches are instrumental in the early stages of identifying such derivatives with desired properties, such as enhanced efficacy or reduced toxicity. moleculardevices.comnih.gov Cell-based HTS assays are particularly valuable for identifying potential chemotherapeutic agents. oncotarget.com
Proteomic and Metabolomic Profiling in Response to this compound Treatment
Proteomic and metabolomic profiling are advanced methodologies used to understand the complex molecular changes that occur within cells and organisms in response to stimuli, such as drug treatment. Proteomics involves the large-scale study of proteins, while metabolomics focuses on the comprehensive analysis of metabolites. uni-muenchen.de These "omics" technologies provide a holistic view of cellular processes and can reveal potential biomarkers and therapeutic targets. uni-muenchen.de
While specific detailed data on proteomic and metabolomic profiling directly in response to this compound treatment is not extensively detailed in the provided snippets, the application of these techniques in cancer research provides context for their potential use in this compound studies. Proteomic profiling has been used to characterize cancer cell lines and identify protein signatures associated with different cancer subtypes and responses to chemotherapy. oncotarget.comnih.govbiorxiv.org For instance, proteomic analysis of NCI-60 cell lines has uncovered common protein cargo in extracellular vesicles and identified cancer type-specific biomarkers. oncotarget.com
Metabolomic profiling is also increasingly applied in cancer research to identify metabolic alterations associated with cancer development, progression, and treatment response. uni-muenchen.demdpi.comnih.govmdpi.comuc.pt Studies have utilized metabolomics to identify potential biomarkers in various cancers, including endometrial cancer and breast cancer, by analyzing changes in metabolite levels in biological samples like plasma or serum. mdpi.comnih.govmdpi.com These studies demonstrate the capability of metabolomics to reveal dysregulated metabolic pathways in cancer and identify metabolite signatures with prognostic value. mdpi.commdpi.com
Given that this compound inhibits protein synthesis, a fundamental cellular process, proteomic and metabolomic profiling could be employed to comprehensively analyze the downstream effects of this inhibition on cellular protein abundance and metabolic activity. One study mentioned tiny but significant changes in the proteomic profile of Hs683 glioma cells through LC-MS, although the specific treatment causing these changes is not explicitly linked solely to this compound in that context. ulb.ac.be
Advanced Imaging Techniques for Cellular Response Analysis
Advanced imaging techniques play a vital role in visualizing and analyzing cellular responses to therapeutic agents like this compound at a high resolution. These techniques allow for the non-destructive investigation of cellular and subcellular properties, providing insights into drug mechanisms and phenotypic responses. mdpi.comcatapult.org.uk
Techniques such as fluorescence microscopy can be used to visualize tagged molecules, organelles, and cells, enabling quantitative assessment of target size, shape, and abundance. catapult.org.uk Confocal microscopy, including systems with enhanced resolution like Airyscan, allows for high-resolution 4D imaging (x, y, z, and time) of intracellular events. catapult.org.uk Super-resolution microscopy techniques, such as single-molecule localization microscopy (SMLM), can achieve even higher resolutions, enabling the visualization of single molecules and ultrastructural features. mdpi.comcatapult.org.uk These advanced methods are particularly useful for studying drug-target engagement, pathway activation, and subcellular distribution. catapult.org.uk
In the context of this compound research, advanced imaging could be utilized to visualize the effects of this compound on cellular structures, protein localization (such as eEF2 and ribosomal components), and dynamic processes like translation elongation in living cells. Videomicroscopy has been used to evaluate cytostatic effects in cellular studies, a technique that could be applied to observe the impact of this compound on cell growth and division over time. ulb.ac.be Immunofluorescence staining and microscopy have been used to visualize cellular markers like caspase-3, phospho-histone H3, and Ki67 in cells treated with this compound and radiation, providing visual evidence of treatment effects on apoptosis and proliferation. nih.gov
Systems Biology Approaches in this compound Research
Systems biology approaches aim to integrate multi-level biological information, such as genomic, transcriptomic, proteomic, and metabolomic data, to understand the complex interactions and regulatory networks within a biological system. jianglab.cn This holistic view is essential for comprehending complex diseases like cancer and the mechanisms by which therapeutic agents exert their effects. jianglab.cnuniversityofcalifornia.edu
By integrating data from high-throughput screening, proteomic profiling, metabolomic profiling, and advanced imaging, systems biology can provide a more comprehensive understanding of how this compound affects cellular networks. This can involve analyzing protein-protein interaction networks, transcriptional and post-transcriptional regulatory networks, and metabolic pathways to identify key nodes and pathways perturbed by this compound treatment. jianglab.cn
Systems biology can help in understanding how perturbations of cellular networks lead to cancer and how drugs can intervene in these processes. jianglab.cn For example, it can aid in identifying biomarkers for diagnosis and prognosis, predicting novel drug targets, and investigating mechanisms of drug resistance. jianglab.cn In the context of this compound, a systems biology approach could integrate data on this compound's effect on translation elongation with information on the proteome and metabolome to model the downstream consequences on cellular function and survival. This could reveal how inhibiting translation elongation impacts various cellular processes and how these changes contribute to the observed anti-tumor effects or interaction with radiation therapy. While direct application of comprehensive systems biology to this compound is not extensively detailed in the provided information, the principles of integrating diverse biological data are highly relevant to understanding the multifaceted impact of a protein synthesis inhibitor.
Future Research Trajectories and Potential Applications
Elucidation of Novel Molecular Targets
Bouvardin is known to inhibit translation elongation by interfering with the cyclic association-dissociation of elongation factor 2 (EF2) and the 80S ribosome in human cells. nih.govresearchgate.netnih.govaacrjournals.org This mechanism, stabilizing the 80S-EF2 interaction, has been observed with only a few other drugs targeting bacterial or yeast EF2s, making this compound the first identified agent capable of locking human EF2 on the human ribosome. nih.gov
Beyond its primary effect on translation elongation, research is ongoing to fully elucidate all molecular targets of this compound and its derivatives. For instance, deoxythis compound (B1200550) (RA-V), a closely related cyclic hexapeptide, has shown activity against cancer-related signaling pathways, including Wnt, Myc, and Notch, with reported IC50 values in the nanomolar range. Specifically, RA-V has demonstrated activity against YAP/TAZ activation, suggesting its potential as a therapy for cancers involving these pathways. mdpi.com Deoxythis compound has also been found to target EGFR, MET, and AKT signaling pathways in non-small cell lung cancer cells, inducing ROS generation and cell cycle arrest. nih.gov Further investigations are needed to determine if this compound shares these additional targets or interacts with other novel molecules, which could broaden its potential therapeutic applications. mdpi.comjmb.or.kr
Development of Optimized this compound Analogs with Enhanced Biological Profiles
The development of this compound derivatives is a key area of future research, focusing on optimizing their pharmacological profiles, including biological activity, stability, and pharmacokinetic properties. ontosight.aiontosight.ai Modifications to the this compound structure, such as the addition of specific amino acid residues or ester groups, can significantly influence these characteristics. ontosight.ai
Studies are ongoing to design and synthesize this compound analogs with enhanced cytotoxic activity and improved specificity towards cancer cells. ontosight.ainih.gov For example, SVC112, a molecule based on this compound, has been synthesized and shown to act specifically against head and neck cancer stem cells in preclinical models, demonstrating better tumor control with potentially less toxicity to healthy cells compared to existing protein synthesis inhibitors. drugtargetreview.comsciencedaily.com Healthy cells were found to be significantly less sensitive to SVC112 than cancer cells in some studies. sciencedaily.com
The synthesis of cycloisodityrosine, a core structure of RA-series peptides including this compound and deoxythis compound, is crucial for the design and synthesis of new analogs. nih.govresearchgate.net Efficient methods for synthesizing modified cycloisodityrosines are being developed to explore the structure-activity relationships of these peptides. nih.govresearchgate.net
Table 1: Examples of this compound and Related Analogs and their Activities
| Compound Name | Structural Feature / Relation to this compound | Noted Activity / Target |
| This compound | Cyclic hexapeptide | Inhibits translation elongation (targets human EF2-80S ribosome interaction) nih.govaacrjournals.org |
| Deoxythis compound (RA-V) | Cyclic hexapeptide (lacks a hydroxyl group) | Inhibits protein synthesis, activity against Wnt, Myc, Notch, YAP/TAZ, EGFR, MET, AKT signaling mdpi.comnih.gov |
| SVC112 | This compound analog | Specific activity against head and neck cancer stem cells drugtargetreview.comsciencedaily.com |
| Deoxythis compound Glucoside (DBG) | Glycoside form of Deoxythis compound | Anticancer activity against oxaliplatin-sensitive and -resistant colorectal cancer cells jmb.or.kr |
Strategies for Mitigating Potential Resistance Mechanisms
Understanding and mitigating potential resistance mechanisms is a critical aspect of future this compound research. While this compound shows promise, the development of resistance is a common challenge with cancer therapeutics. ontosight.ai
Studies evaluating the sensitivity of various cancer cell lines to this compound have shown variable responses, suggesting that some cancer types or individual cell lines may be inherently less sensitive or develop resistance. americanhumane.org For instance, differences in sensitivity were observed between and within different canine tumor cell types, with soft tissue sarcomas and carcinomas being generally more resistant than melanoma and hematopoietic lines. americanhumane.org
Future research aims to identify the mechanisms behind this variability in sensitivity and potential resistance. Examining the gene expression profiles of cell lines with different sensitivities to this compound may provide insights into these mechanisms. americanhumane.org Strategies to overcome resistance could involve combining this compound or its analogs with other therapeutic agents that target complementary pathways or resistance mechanisms. americanhumane.orgbiologists.com For example, deoxythis compound glucoside has shown activity against oxaliplatin-resistant colorectal cancer cells, suggesting that certain analogs may be effective in overcoming resistance to other chemotherapies. jmb.or.kr Further investigation into how these compounds enter cells, potentially via transporters, could also inform strategies to bypass resistance mechanisms related to drug uptake. jmb.or.kr
Exploration of Therapeutic Potential in Additional Disease Contexts (excluding clinical human trials)
While a significant focus of this compound research has been on its anticancer properties, its mechanism of action as a protein synthesis inhibitor suggests potential therapeutic applications in other disease contexts where aberrant protein synthesis or related pathways play a role. researchgate.netnih.govaacrjournals.org
Preclinical studies are exploring the potential of this compound and its derivatives in conditions beyond cancer. For example, the anti-inflammatory activity of deoxythis compound has been reported in several model systems. jmb.or.kr Given that protein synthesis and translation regulation are involved in various cellular processes, including immune responses and neurological functions, future research may investigate the effects of this compound or its analogs in preclinical models of immune disorders or neurological disorders associated with abnormal protein accumulation or production. google.com The identification of this compound's effect on specific signaling pathways like Wnt, Myc, Notch, YAP/TAZ, EGFR, MET, and AKT in cancer models also opens possibilities for exploring its relevance in other diseases where these pathways are implicated. mdpi.comnih.gov
Further preclinical investigations are warranted to explore the therapeutic potential of this compound and its derivatives in a broader range of disease models, leveraging the understanding of their molecular targets and mechanisms of action. ontosight.aimdpi.com
Q & A
Basic Research Questions
Q. What experimental models are most suitable for initial screening of Bouvardin’s anticancer activity?
- Methodological Answer : Begin with in vitro models such as human cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity via assays like MTT or ATP-based viability tests . For mechanistic insights, combine these with transcriptional profiling (RNA-seq) to identify pathways affected by this compound. In vivo models (e.g., xenograft mice) should follow, adhering to ethical guidelines for dosing and endpoint criteria .
Q. How can this compound be isolated and characterized from natural sources with high purity?
- Methodological Answer : Use chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays to isolate this compound. Structural characterization should include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Document solvent systems, retention times, and spectral data comprehensively to ensure reproducibility .
Q. What are the standard protocols for assessing this compound’s mechanism of action in protein synthesis inhibition?
- Methodological Answer : Employ ribosome profiling or polysome analysis to quantify translational arrest. Pair with Western blotting to monitor downstream targets (e.g., phosphorylated eIF2α). Validate findings using siRNA knockdowns of suspected targets (e.g., HSP70) to establish causality .
Advanced Research Questions
Q. How can contradictions in this compound’s cytotoxicity data across cell lines be systematically resolved?
- Methodological Answer : Apply the FINER criteria to design a study addressing variables like cell culture conditions (e.g., serum concentration, hypoxia) and batch-to-batch compound variability. Use meta-analysis to compare datasets, and validate via orthogonal assays (e.g., caspase-3 activation for apoptosis vs. membrane integrity assays) .
Q. What strategies improve this compound’s bioavailability in preclinical studies without compromising efficacy?
- Methodological Answer : Optimize solubility via co-solvent systems (e.g., PEG-400) or nanoformulations (liposomes, polymeric nanoparticles). Conduct pharmacokinetic studies (Cmax, AUC) in rodent models, and correlate with tumor penetration metrics (e.g., LC-MS/MS in tissue homogenates). Cross-reference results with computational ADMET models .
Q. How can multi-omics approaches elucidate this compound’s polypharmacology in heterogeneous tumor environments?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map this compound’s interaction networks. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify hub targets. Validate findings with CRISPR-Cas9 knockout models and isogenic cell lines .
Methodological Frameworks Referenced
- Experimental Reproducibility : Detailed protocols for compound characterization and in vivo studies ensure replicability .
- Data Conflict Resolution : FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven investigations .
- Multi-Omics Integration : Cross-disciplinary workflows align with recommendations for rigorous data triangulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
